6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound identified by its unique structural features and potential biological applications. The compound has a molecular formula of and a molecular weight of approximately 383.5 g/mol. It is classified under the category of dihydropyridazin derivatives, which are known for their diverse pharmacological activities.
This compound can be sourced from various chemical databases and literature, including patents and scientific articles. Its classification falls within medicinal chemistry due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment.
The synthesis of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple synthetic steps:
The molecular structure of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is characterized by:
CC(C)(C)c1ccc(=O)n(CC2CCN(c3ncnc4ccsc34)CC2)n1
, which provides insight into its connectivity and functional groups .The reactivity of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can be explored through various chemical reactions:
The mechanism of action for 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is not fully elucidated but is hypothesized to involve:
Data from biological evaluations suggest potential efficacy in inhibiting certain cellular processes related to disease states .
The physical and chemical properties of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one include:
The potential applications of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one extend across several scientific domains:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7